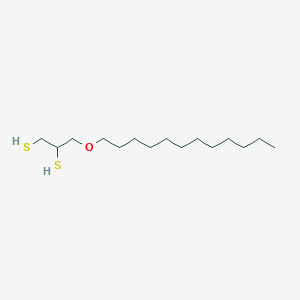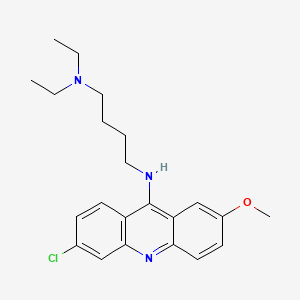
Acrichin 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Acrichin 8 involves the reaction of acridine derivatives with specific reagents under controlled conditions. One common synthetic route includes the reaction of acridine with diethylaminobutylamine and subsequent chlorination to form acridine dichlorohydrate . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Acrichin 8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinacrine N-oxide.
Common reagents used in these reactions include hexachloroantimonic acid for fluorometric reactions and other standard organic reagents . Major products formed from these reactions include quinacrine N-oxide, dihydroquinacrine, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Acrichin 8 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Acrichin 8 involves its interaction with cellular components. It intercalates into DNA, disrupting the replication and transcription processes . This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication . These interactions lead to the inhibition of cell proliferation and the induction of cell death in certain types of cells .
Vergleich Mit ähnlichen Verbindungen
Acrichin 8 is often compared with other acridine derivatives, such as:
Atebrin: Another antimalarial drug with similar chemical structure but different pharmacokinetic properties.
Acriflavine: Used as an antibacterial agent, it has a similar mechanism of action but is less effective against malaria.
This compound is unique due to its broad range of applications and its ability to intercalate into DNA, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
522-21-4 |
|---|---|
Molekularformel |
C22H28ClN3O |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine |
InChI |
InChI=1S/C22H28ClN3O/c1-4-26(5-2)13-7-6-12-24-22-18-10-8-16(23)14-21(18)25-20-11-9-17(27-3)15-19(20)22/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
TXCSDESMIIXNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


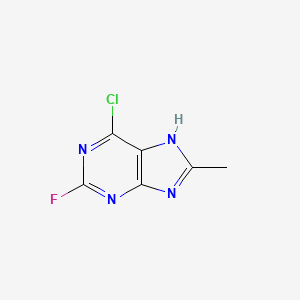
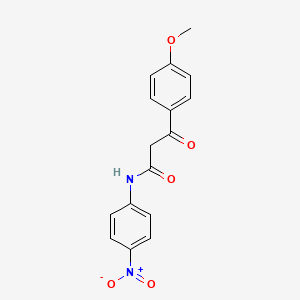
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
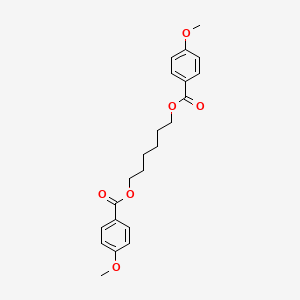

![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
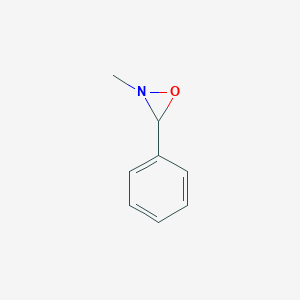
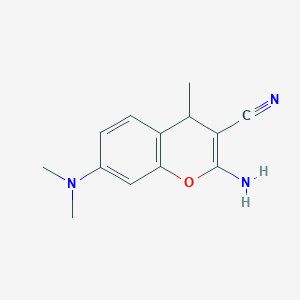
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
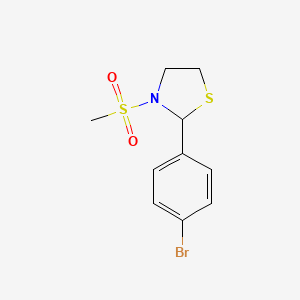
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
